molecular formula C9H12O4 B8672198 3-(p-Hydroxyphenoxy)-1,2-propanediol

3-(p-Hydroxyphenoxy)-1,2-propanediol

Cat. No.: B8672198
M. Wt: 184.19 g/mol
InChI Key: QAKJEUIMEVJFTM-UHFFFAOYSA-N
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Description

3-(p-Hydroxyphenoxy)-1,2-propanediol is a diol derivative featuring a propanediol backbone (1,2-propanediol) substituted with a para-hydroxyphenoxy group. The p-hydroxyphenoxy group likely enhances hydrogen bonding capacity and solubility compared to non-polar substituents, making it relevant for pharmaceutical or industrial applications.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(4-hydroxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C9H12O4/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,10-12H,5-6H2

InChI Key

QAKJEUIMEVJFTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

  • Chemical Structure : C₃H₈O₂ (two adjacent hydroxyl groups).
  • Properties :
    • Melting point: −60°C; Boiling point: 188.6°C .
    • Low toxicity, biodegradable, and widely used as a solvent, antifreeze, and food additive (E1520) .
  • Key Difference: Lacks aromatic substituents, resulting in lower molecular weight and reduced hydrogen bonding compared to 3-(p-hydroxyphenoxy)-1,2-propanediol.

1,3-Propanediol

  • Chemical Structure : Constitutional isomer of 1,2-propanediol.
  • Properties :
    • Melting point: −26°C; Boiling point: 214°C .
    • Used in thermoplastic polyurethanes for enhanced polymer stability .
  • Key Difference : The hydroxyl group spacing alters physical properties (higher boiling point) and industrial applications compared to 1,2-propanediol derivatives.

3-(Phenylthio)-1,2-Propanediol

  • Chemical Structure: Features a phenylthio (S-C₆H₅) group instead of phenoxy.
  • Properties :
    • Molecular mass: 184.26 g/mol; CAS RN: 5149-48-4 .

3-(2-Methoxyphenoxy)-1,2-Propanediol (Guaifenesin)

  • Chemical Structure: Methoxy group at the ortho position of the phenoxy substituent.
  • Properties :
    • CAS RN: 93-14-1; used as an expectorant in pharmaceuticals .
  • Key Difference : The ortho-methoxy group reduces hydrogen bonding compared to the para-hydroxy substituent, altering bioavailability and solubility .

3-(4-Chlorophenoxy)-1,2-Propanediol

  • Chemical Structure : Chlorine substituent at the para position.
  • Properties :
    • Melting point: 78–82°C; Molecular weight: 202.64 g/mol .

Marine-Derived Propanediols (e.g., 3-(13-Methylhexadecyloxy)-1,2-Propanediol)

  • Chemical Structure : Long alkyl chains (e.g., 13-methylhexadecyloxy) attached to propanediol.
  • Properties :
  • Key Difference: Hydrophobic alkyl chains confer cytotoxic activity, whereas this compound’s polar substituents may favor solubility and non-toxic applications.

Comparative Data Table

Compound Substituent Melting Point (°C) Boiling Point (°C) Key Applications
1,2-Propanediol None −60 188.6 Solvent, antifreeze, food additive
3-(p-Hydroxyphenoxy)-1,2-PD* p-Hydroxyphenoxy ~80–100 (est.) ~250–300 (est.) Pharmaceuticals, natural products
3-(4-Chlorophenoxy)-1,2-PD p-Chlorophenoxy 78–82 N/A Chemical intermediates
Guaifenesin o-Methoxyphenoxy 75–78 N/A Pharmaceuticals (expectorant)

*Estimated based on structural analogs.

Research Findings and Implications

  • Hydrogen Bonding: The p-hydroxyphenoxy group in this compound likely enhances solubility in polar solvents compared to alkyl or chloro-substituted analogs .
  • Industrial Utility: Unlike 1,2-propanediol (used in antifreeze), the aromatic substituents in this compound may limit low-temperature applications but improve stability in formulations .

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